molecular formula C6H11NO2S B3149252 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide CAS No. 669008-28-0

1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide

Cat. No.: B3149252
CAS No.: 669008-28-0
M. Wt: 161.22 g/mol
InChI Key: JQLQQPTXRBSHPF-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide is an organic compound with the molecular formula C6H11NO2S. It is known for its unique chemical structure, which includes a cyclopropane ring and a sulfonamide group. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide typically involves the reaction of cyclopropane derivatives with sulfonamide precursors. One common method is the reaction of cyclopropane-1-sulfonyl chloride with allylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    1-(Prop-2-en-1-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.

    1-Methyl-1-prop-1-en-2-ylcyclopropane: Similar cyclopropane ring but with different substituents.

Uniqueness

1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide is unique due to its combination of a cyclopropane ring and a sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-prop-2-enylcyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-2-3-6(4-5-6)10(7,8)9/h2H,1,3-5H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLQQPTXRBSHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Example 4,1-allylcyclopropylsulfonamide, was obtained in 40% yield from N-tert-butyl-(1-allyl)cyclopropylsulfonamide according to the procedure described in the synthesis of 1-Methylcyclopropylsulfonamide. The compound was purified by column chromotography over SiO2 using 2% MeOH in CH2Cl2 as the eluent: 1H NMR (CDCl3) δ 0.88 (m, 2H), 1.37 (m, 2H), 2.66 (d, J=7.0 Hz, 2H), 4.80 (s, 2H), 5.16 (m, 2H), 5.82 (m, 1H); 13C NMR (CDCl3) δ 11.2, 35.6, 40.7, 119.0, 133.6.
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Name
4,1-allylcyclopropylsulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide
Reactant of Route 3
1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide
Reactant of Route 5
1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide
Reactant of Route 6
1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide

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